molecular formula C19H16FN3O3 B12041930 9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

Cat. No.: B12041930
M. Wt: 353.3 g/mol
InChI Key: VELOXNCMUDPDJP-UHFFFAOYSA-N
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Description

9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as fluoroquinolones, with pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the introduced functional groups .

Scientific Research Applications

9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

7-fluoro-4-hydroxy-12-methyl-2-oxo-N-pyridin-2-yl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C19H16FN3O3/c1-10-5-6-11-8-12(20)9-13-16(11)23(10)19(26)15(17(13)24)18(25)22-14-4-2-3-7-21-14/h2-4,7-10,24H,5-6H2,1H3,(H,21,22,25)

InChI Key

VELOXNCMUDPDJP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C3N1C(=O)C(=C(C3=CC(=C2)F)O)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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